Desdifluoromethoxy Hydroxy Pantoprazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Desdifluoromethoxy Hydroxy Pantoprazole, a derivative of Pantoprazole, primarily targets the hydrogen-potassium ATPase pump (also known as the proton pump) located on the luminal surface of the gastric parietal cell . This pump is responsible for the final step in the production of gastric acid .

Mode of Action

This compound exerts its effects by irreversibly binding to the sulfhydryl groups of cysteines found on the proton pump . This binding prevents the final step in gastric acid production, leading to the inhibition of both basal and stimulated gastric acid secretion . The inhibition is irrespective of the stimulus, meaning it occurs under all conditions that would normally trigger acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the proton pump, the drug disrupts the process of hydrogen ion (proton) exchange with potassium ions at the secretory surface of the gastric parietal cells . This disruption leads to a decrease in gastric acidity and an increase in gastric pH .

Pharmacokinetics

The drug’s half-life is longer than 24 hours due to the irreversible binding to the proton pump . New enzyme needs to be expressed in order to resume acid secretion .

Result of Action

The primary result of this compound’s action is a significant reduction in gastric acid secretion . This leads to an increase in gastric pH, which can promote the healing of gastric and duodenal ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions associated with hypersecretion of gastric acid .

Action Environment

The action of this compound is influenced by the acidic environment within the gastric parietal cells . The drug is converted into its active form in this environment, where it can bind to the proton pump . The efficacy of the drug may also be influenced by genetic factors, such as the presence of certain cytochrome P450 (CYP) isoenzymes .

Preparation Methods

The preparation of Desdifluoromethoxy Hydroxy Pantoprazole involves several synthetic routes. One common method includes the use of wet granulation techniques to prepare delayed-release tablets containing pantoprazole sesquihydrate . The process involves the following steps:

Granulation: Pantoprazole sesquihydrate is mixed with excipients such as crospovidone, sodium carbonate, mannitol, povidone, and calcium stearate.

Compression: The granulated mixture is compressed into tablets.

Coating: The tablets are seal-coated and then delayed-release coated using specific film coating systems.

Chemical Reactions Analysis

Desdifluoromethoxy Hydroxy Pantoprazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted benzimidazole derivatives .

Scientific Research Applications

Desdifluoromethoxy Hydroxy Pantoprazole has several scientific research applications:

Comparison with Similar Compounds

Desdifluoromethoxy Hydroxy Pantoprazole is similar to other proton pump inhibitors such as omeprazole, esomeprazole, lansoprazole, and rabeprazole . it is unique in its specific structure and the presence of the desdifluoromethoxy and hydroxy groups, which differentiate it from other compounds. These structural differences can influence its pharmacokinetic and pharmacodynamic properties.

Similar Compounds

- Omeprazole

- Esomeprazole

- Lansoprazole

- Rabeprazole

- Dexlansoprazole

This compound stands out due to its specific impurity profile and its role in the synthesis and analysis of pantoprazole .

Biological Activity

Desdifluoromethoxy Hydroxy Pantoprazole is a derivative of Pantoprazole, a well-known proton pump inhibitor (PPI) utilized primarily for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant research findings associated with this compound.

This compound functions similarly to Pantoprazole by irreversibly inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the final step in gastric acid production. The mechanism involves:

- Prodrug Activation : The compound is a weakly basic prodrug that accumulates in the acidic environment of the canaliculi of parietal cells, converting into its active sulfenamide form.

- Covalent Binding : The active form binds covalently to cysteine residues on the H+/K+-ATPase, leading to prolonged inhibition of gastric acid secretion .

This irreversible binding results in a duration of action that extends beyond 24 hours, making it effective for once-daily dosing .

Pharmacokinetics

The pharmacokinetic profile of this compound can be summarized as follows:

| Parameter | Value |

|---|---|

| Bioavailability | 77% |

| Maximum Plasma Concentration (Cmax) | ~2.5 μg/mL after 40 mg dose |

| Time to Maximum Concentration (tmax) | 2-3 hours |

| Volume of Distribution | 11.0-23.6 L |

| Protein Binding | ~98% |

| Metabolism | Hepatic via CYP2C19 and CYP3A4 |

| Half-Life | Approximately 1.1 hours |

The absorption of this compound is not significantly affected by food, allowing for flexible dosing schedules .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity, particularly in reducing gastric acid secretion and promoting healing in acid-related conditions. Key findings include:

- Efficacy in GERD Treatment : Clinical trials have shown that patients treated with this compound experienced significant improvements in symptom severity scores related to heartburn and regurgitation compared to baseline measurements .

- Quality of Life Improvement : Patients reported enhanced quality of life scores throughout treatment, indicating a positive impact on daily functioning and well-being .

Case Studies

-

Case Study on GERD Symptom Relief :

- Objective : Assess the efficacy of this compound in GERD patients.

- Methods : A cohort of 252 patients received 40 mg daily for eight weeks.

- Results : Significant reductions in total symptom severity scores were observed (from 8 ± 4.14 to 1 ± 1.8, p < 0.0001) over the treatment period.

-

Long-Term Efficacy Study :

- Objective : Evaluate sustained symptom relief post-treatment.

- Methods : Patients achieving remission after four weeks were followed for an additional four weeks.

- Results : Sustained improvement was noted in symptom severity scores upon follow-up, confirming the long-term effectiveness of treatment .

Safety and Adverse Effects

This compound is generally well-tolerated with a favorable safety profile. Common adverse effects may include:

- Headaches

- Gastrointestinal disturbances

- Rare instances of severe allergic reactions

Long-term use has been associated with potential risks such as vitamin B12 deficiency and increased susceptibility to gastrointestinal infections due to altered gastric pH levels .

Properties

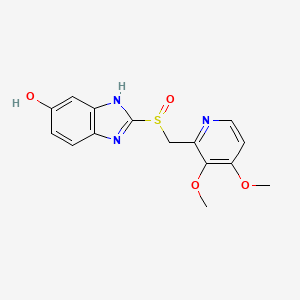

IUPAC Name |

2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-21-13-5-6-16-12(14(13)22-2)8-23(20)15-17-10-4-3-9(19)7-11(10)18-15/h3-7,19H,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUAEPGGXGQMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.